N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Interaction Studies and Properties
- Interaction Studies of Methyl Acetate in Aqueous Solutions of Quinoxaline Derivatives: Research has examined the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. This study focused on the effect of temperature and concentration on volumetric and acoustic properties of these mixtures, contributing to the understanding of solute-solute and solute-solvent interactions (Raphael, Bahadur, & Ebenso, 2015).
Structural and Molecular Studies
- Docking Studies and the Crystal Structure of Tetrazole Derivatives: The crystal structure of derivatives similar to N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been determined, with a focus on understanding the orientation and interaction of these molecules within the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
- Structural Study of Nimesulidetriazole Derivatives: A series of derivatives, including those structurally similar to the compound , were synthesized and analyzed using Hirshfeld surfaces and 2D fingerprint plots, providing insights into the nature of intermolecular interactions (Dey et al., 2015).
Biological Activities
- Synthesis and Antiarrhythmic Activity of Novel Derivatives: A study investigated the class III electrophysiological activity of derivatives related to N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide on canine cardiac tissue. This research contributes to understanding the potential medical applications of these compounds (Lis et al., 1987).
- Synthesis of New Pyrazoline Derivatives as Anti-inflammatory Agents: A group of pyrazoline derivatives, structurally related to N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, was synthesized and evaluated for anti-inflammatory activity (Abdellatif, Moawad, & Knaus, 2014).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve looking at current research on the compound and where that research might be headed in the future.
properties
IUPAC Name |
N-[4-[3-(2-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-18-7-5-4-6-15(18)17-12-16(19-21(17)28(3,24)25)13-8-10-14(11-9-13)20-27(2,22)23/h4-11,17,20H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMQCBMOIYFNBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide |
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